molecular formula C13H20ClNO3 B1452105 Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride CAS No. 1211643-55-8

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride

Cat. No. B1452105
M. Wt: 273.75 g/mol
InChI Key: DGNNVRWINOUENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride” is a chemical compound with the IUPAC name “methyl 3-amino-2-(4-ethoxybenzyl)propanoate hydrochloride”. It has a molecular weight of 273.76 .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride” is "1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H" . This code provides a textual representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Characterization

This compound has been utilized as a precursor in the synthesis of various chemical entities. For example, it has been involved in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, highlighting a method with easy operation, short reaction time, and high yield, indicating its versatility in organic synthesis (Tan Bin, 2011). Furthermore, research on polymorphic forms of related compounds has been conducted using spectroscopic and diffractometric techniques to understand their analytical and physical characterization challenges (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Molecular Docking and Biological Potentials

Studies have also focused on the biological potentials of derivatives synthesized from similar compounds. For instance, new derivatives have been synthesized and evaluated for their antioxidant, antiulcerogenic, and anti-inflammatory activities, revealing significant biological efficacy and safety in liver enzymes in rats. Molecular docking studies suggested that these compounds exhibit good binding affinity within the active sites of targeted proteins, demonstrating their potential in drug discovery (R. Borik, Prof. Mohammed Abdalla Hussein, 2021).

Structural and Physical Chemistry

The compound and its derivatives have been the subject of studies aimed at understanding their structural characteristics and interactions. For example, research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate explored its crystal packing and the role of nonhydrogen bonding interactions in its structure, contributing valuable insights into molecular design and crystal engineering (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Corrosion Inhibition

Another area of application is in the field of corrosion inhibition, where related compounds have been synthesized and tested for their efficacy in protecting metals against corrosion in acidic environments. These studies combine experimental and theoretical approaches to optimize the compounds for industrial applications, highlighting the compound's utility beyond purely pharmaceutical contexts (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, M. Quraishi, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNVRWINOUENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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